molecular formula C17H15N3O2 B11701623 3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11701623
M. Wt: 293.32 g/mol
InChI Key: OIXLRENYBMXCNH-UHFFFAOYSA-N
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Description

“3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” is a complex organic compound that features both benzoic acid and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” typically involves the condensation of 3-methyl-benzoic acid hydrazide with 7-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions may yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-benzoic acid hydrazide
  • 7-Methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde
  • Indole-3-carbaldehyde derivatives

Uniqueness

The uniqueness of “3-Methyl-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide” lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-methylbenzamide

InChI

InChI=1S/C17H15N3O2/c1-10-5-3-7-12(9-10)16(21)20-19-15-13-8-4-6-11(2)14(13)18-17(15)22/h3-9,18,22H,1-2H3

InChI Key

OIXLRENYBMXCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=NC2=C(NC3=C(C=CC=C32)C)O

Origin of Product

United States

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